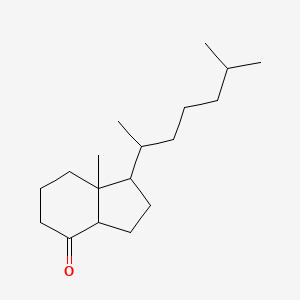
(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the hexahydroindene core: This can be achieved through a series of cyclization reactions.
Introduction of the methyl groups: Methyl groups can be introduced using alkylation reactions.
Attachment of the heptan-2-yl group: This step may involve the use of Grignard reagents or other organometallic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.
化学反应分析
Types of Reactions
(1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific structural features on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one may have potential therapeutic applications. Its structure suggests that it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
作用机制
The mechanism of action of (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Hexahydroindene derivatives: Compounds with similar hexahydroindene cores.
Methylheptan-2-yl derivatives: Compounds with similar side chains.
Uniqueness
What sets (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one apart is its specific combination of structural features. The presence of both the hexahydroindene core and the methylheptan-2-yl side chain gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H32O |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C18H32O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-16H,5-12H2,1-4H3 |
InChI 键 |
ATMUYWZMPLKPEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
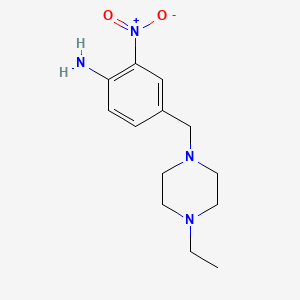

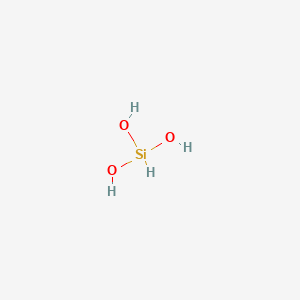
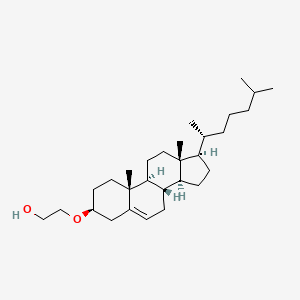
![5-Bromo-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-3-pyridinesulfonamide](/img/structure/B8329775.png)
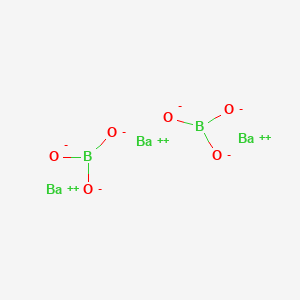

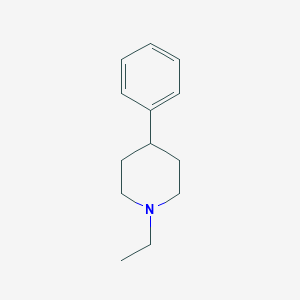
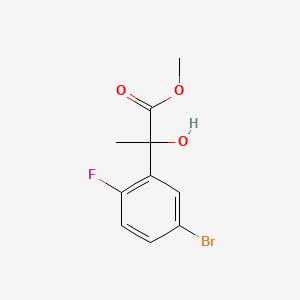
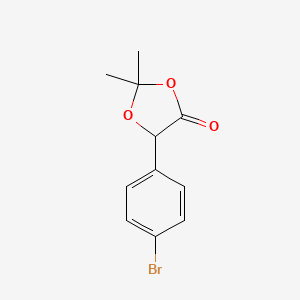
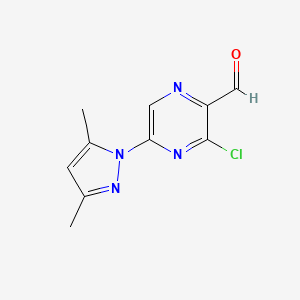

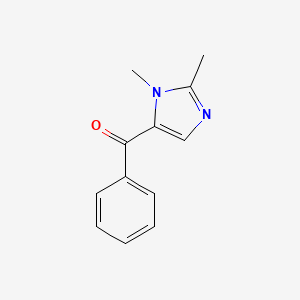
![1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone](/img/structure/B8329844.png)
